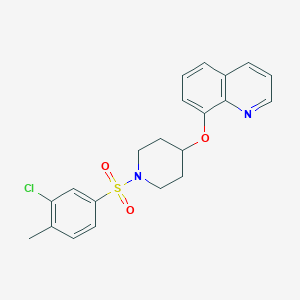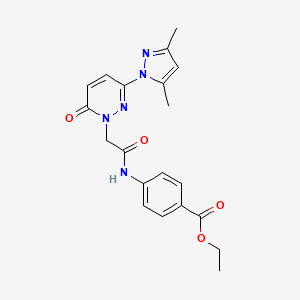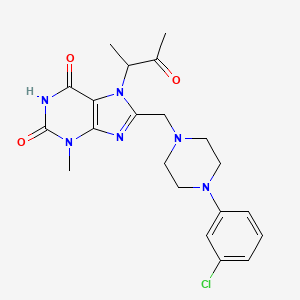![molecular formula C25H21N3 B2864574 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-87-4](/img/structure/B2864574.png)
1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound belongs to the class of quinolines, which are nitrogen-containing heterocycles and have been used in drug research and development due to their broad spectrum of bioactivity .
Applications De Recherche Scientifique
Photophysics and Molecular Logic Switches
Studies have explored the photophysical properties of pyrazolo[3,4-b]quinoline derivatives, revealing their potential applications in the development of molecular logic switches. The fluorescence of these compounds can be modulated by solvatochromism, acidochromism, and solid-state fluorescence, making them suitable for use as multilevel logic gates depending on the output channel chosen. This adaptability suggests their utility in creating sophisticated molecular devices and sensors (Uchacz et al., 2016).
Optical Properties and Quantum Chemical Simulations
Further research into pyrazolo[3,4-b]quinoline derivatives includes optical absorption measurements and quantum chemical simulations. These studies aim to understand the electronic structure and optical behavior of such compounds, providing a foundation for their application in optoelectronic devices. The substitution patterns on the quinoline ring significantly influence the absorption spectra, offering insights into designing materials with specific optical properties (Koścień et al., 2003; Gondek et al., 2004).
Supramolecular Aggregation and Crystal Engineering
The effect of substituent variation on the dimensionality of supramolecular aggregation in related quinoline compounds has been examined. These studies reveal how molecular modifications can influence the assembly and crystal packing of these molecules, which is crucial for the development of advanced materials with desired mechanical, optical, or electronic properties (Portilla et al., 2005).
Organic Light Emitting Diode (OLED) Applications
Research has also focused on the synthesis and electroluminescent properties of pyrazolo[3,4-b]quinoline derivatives, highlighting their potential as luminophores in OLED technologies. These compounds exhibit spectral properties that can be tuned by varying substituents, offering a path toward the development of new, efficient OLED materials (Danel et al., 2009).
Microwave-Assisted Synthesis
A notable advancement in the synthesis of pyrazolo[3,4-b]quinolines involves a microwave-assisted, multi-component protocol that is both swift and eco-friendly. This method allows for the creation of novel pyrazolo[3,4-b]quinoline derivatives under green conditions, showcasing the potential for rapid, efficient, and environmentally friendly synthetic routes in organic chemistry (Khumalo et al., 2019).
Mécanisme D'action
Target of Action
The primary targets of 1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline are currently unknown
Mode of Action
Based on its structural similarity to other quinoline compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Given its structural features, it might be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-9-12-23-21(13-16)25-22(15-26-23)24(19-7-5-4-6-8-19)27-28(25)20-11-10-17(2)18(3)14-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACELGRSSNCMELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2864496.png)
![2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2864498.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2864499.png)


![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864506.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2864507.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(phenylsulfonyl)butanamide](/img/structure/B2864509.png)

![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2864512.png)
![6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2864513.png)
